molecular formula C7H13N B13205213 1-Cyclopropylcyclobutan-1-amine

1-Cyclopropylcyclobutan-1-amine

Cat. No.: B13205213
M. Wt: 111.18 g/mol
InChI Key: QYJQABNGXUHAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylcyclobutan-1-amine is an organic compound with the molecular formula C7H13N . This compound features a cyclopropyl group attached to a cyclobutanamine structure, making it a unique member of the cycloalkane family. Cycloalkanes are cyclic hydrocarbons with one or more rings of carbon atoms .

Preparation Methods

The synthesis of 1-Cyclopropylcyclobutan-1-amine can be approached through several methods:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Cyclopropylcyclobutan-1-amine undergoes various chemical reactions:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: LiAlH4, hydrogen gas with palladium catalyst.

    Nucleophiles: Ammonia (NH3), alkyl halides.

Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Cyclopropylcyclobutan-1-amine exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopropylcyclobutan-1-amine can be compared with other cycloalkane derivatives:

The uniqueness of this compound lies in its combination of cyclopropyl and cyclobutanamine structures, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-cyclopropylcyclobutan-1-amine

InChI

InChI=1S/C7H13N/c8-7(4-1-5-7)6-2-3-6/h6H,1-5,8H2

InChI Key

QYJQABNGXUHAOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2CC2)N

Origin of Product

United States

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